

Application Notes and Protocols: 2-Bromoisonicotinohydrazide in Fragment-Based Drug Discovery

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Compound of Interest

Compound Name: 2-Bromoisonicotinohydrazide

Cat. No.: B1267980

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For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the utility of **2-bromoisonicotinohydrazide** as a fragment in fragment-based drug discovery (FBDD). Detailed protocols for screening, hit validation, and lead optimization are provided to guide researchers in their drug discovery endeavors.

Introduction to 2-Bromoisonicotinohydrazide in FBDD

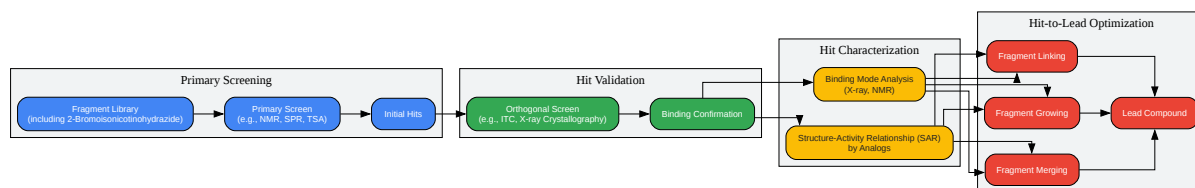
Fragment-based drug discovery is a powerful methodology for identifying lead compounds by screening small, low-molecular-weight compounds (fragments) for weak binding to a biological target.^{[1][2][3]} **2-Bromoisonicotinohydrazide** is an attractive fragment for FBDD campaigns due to its structural features and physicochemical properties. It possesses a pyridine ring, a bromine atom, and a hydrazide group, which can participate in various non-covalent interactions with a protein target, including hydrogen bonding, halogen bonding, and π -stacking. Its adherence to the "Rule of Three" (molecular weight < 300 Da, cLogP < 3, number of hydrogen bond donors/acceptors < 3) makes it an ideal starting point for fragment screening.^[4]

Chemical Properties of **2-Bromoisonicotinohydrazide**:

Property	Value	Reference
Molecular Formula	C ₆ H ₆ BrN ₃ O	[5][6]
Molecular Weight	216.04 g/mol	[6]
CAS Number	29849-15-8	[6]
SMILES	<chem>NNC(=O)c1cc(Br)ncn1</chem>	[6]
Purity	≥98% (commercially available)	[6]

Hypothetical Screening and Hit Validation Workflow

This section outlines a typical workflow for identifying and validating **2-bromoisonicotinohydrazide** as a fragment hit against a hypothetical protein target, "Protein X."



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Caption: A typical workflow for fragment-based drug discovery.

Experimental Protocols

Primary Screening: Surface Plasmon Resonance (SPR)

SPR is a sensitive biophysical technique used to detect the binding of fragments to a target protein immobilized on a sensor chip.^{[7][8]}

Objective: To identify fragments that bind to Protein X.

Materials:

- Biacore™ instrument (or equivalent)
- CM5 sensor chip
- Protein X (target protein)
- **2-Bromoisonicotinohydrazide** and other fragments (dissolved in DMSO)
- Running buffer (e.g., HBS-EP+)
- Immobilization buffers (e.g., EDC/NHS, ethanolamine)

Protocol:

- Immobilization of Protein X:
 - Activate the CM5 sensor chip surface with a 1:1 mixture of 0.4 M EDC and 0.1 M NHS.
 - Inject Protein X (at a concentration of 50 µg/mL in 10 mM sodium acetate, pH 4.5) over the activated surface until the desired immobilization level is reached.
 - Deactivate excess reactive groups with a 1 M ethanolamine-HCl, pH 8.5 injection.
- Fragment Screening:
 - Prepare a stock solution of **2-bromoisonicotinohydrazide** in 100% DMSO.
 - Dilute the fragment stock solution into the running buffer to a final concentration of 200 µM with a final DMSO concentration of ≤1%.
 - Inject the fragment solution over the immobilized Protein X surface and a reference flow cell.

- Monitor the change in response units (RU) to detect binding.
- Regenerate the sensor surface between fragment injections with a mild regeneration buffer (e.g., 50 mM NaOH).

Data Analysis: Fragments that show a significant and reproducible increase in RU upon binding are considered initial hits.

Hypothetical SPR Data for **2-Bromoisonicotinohydrazide**:

Fragment	Concentration (μM)	Response Units (RU)	Binding Affinity (K _D)
2-Bromoisonicotinohydrazide	200	50	~500 μM
Negative Control	200	< 5	No Binding

Hit Validation: Isothermal Titration Calorimetry (ITC)

ITC is a quantitative technique that measures the heat change upon binding, providing thermodynamic data about the interaction.^[1]

Objective: To confirm the binding of **2-bromoisonicotinohydrazide** to Protein X and determine the binding affinity and thermodynamics.

Materials:

- Isothermal titration calorimeter
- Protein X
- **2-Bromoisonicotinohydrazide**
- Dialysis buffer (e.g., 20 mM Tris-HCl, 150 mM NaCl, pH 7.5)

Protocol:

- Sample Preparation:
 - Dialyze Protein X against the dialysis buffer overnight at 4°C.
 - Dissolve **2-bromoisonicotinohydrazide** in the final dialysis buffer.
- ITC Experiment:
 - Load the sample cell with Protein X (e.g., at 20 μ M).
 - Load the injection syringe with **2-bromoisonicotinohydrazide** (e.g., at 200 μ M).
 - Perform a series of injections of the fragment solution into the protein solution at a constant temperature (e.g., 25°C).
 - Record the heat changes after each injection.

Data Analysis: The resulting thermogram is integrated and fitted to a binding model to determine the dissociation constant (K_D), enthalpy (ΔH), and stoichiometry (n) of the interaction.

Hypothetical ITC Data for **2-Bromoisonicotinohydrazide**:

Parameter	Value
K_D	450 μ M
ΔH	-8.5 kcal/mol
$-T\Delta S$	-2.1 kcal/mol
ΔG	-6.4 kcal/mol
Stoichiometry (n)	0.95

Structural Characterization: X-ray Crystallography

X-ray crystallography provides high-resolution structural information about the binding mode of the fragment to the target protein.^{[4][9]}

Objective: To determine the three-dimensional structure of the Protein X/**2-bromoisonicotinohydrazide** complex.

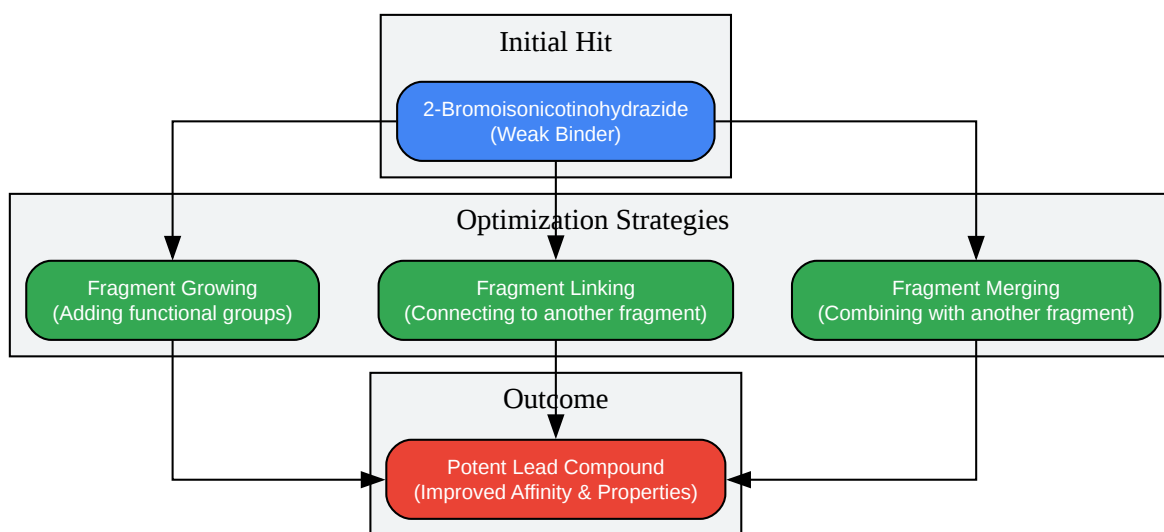
Protocol:

- Crystallization:
 - Crystallize Protein X using vapor diffusion (sitting or hanging drop) method.
 - Soak the Protein X crystals in a solution containing a high concentration of **2-bromoisonicotinohydrazide** (e.g., 1-10 mM).
- Data Collection and Structure Determination:
 - Cryo-protect the soaked crystals and collect X-ray diffraction data at a synchrotron source.
 - Process the diffraction data and solve the structure by molecular replacement using the apo-protein structure as a model.
 - Refine the structure and model the **2-bromoisonicotinohydrazide** fragment into the observed electron density.

Data Analysis: The final refined structure reveals the precise binding site and the key interactions between **2-bromoisonicotinohydrazide** and Protein X.

Hit-to-Lead Optimization Strategies

Once **2-bromoisonicotinohydrazide** is confirmed as a binder and its binding mode is elucidated, the next step is to improve its potency and drug-like properties.[\[3\]](#)



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Caption: Strategies for optimizing a fragment hit into a lead compound.

1. **Fragment Growing:** This strategy involves adding chemical moieties to the initial fragment to make additional favorable interactions with the target protein.^[3] Based on the X-ray crystal structure, if there is an adjacent pocket, the hydrazide or the pyridine ring of **2-bromoisonicotinohydrazide** can be modified to extend into that pocket.
2. **Fragment Linking:** If another fragment is found to bind in a nearby site, the two fragments can be chemically linked together to create a larger, more potent molecule.^{[1][3]} The linker's length and composition are critical for maintaining the optimal binding orientation of both fragments.
3. **Fragment Merging:** If a second fragment is identified that overlaps in its binding site with **2-bromoisonicotinohydrazide**, a new molecule can be designed that incorporates the key interacting features of both fragments into a single scaffold.^{[1][3]}

Conclusion

2-Bromoisonicotinohydrazide represents a valuable starting point for fragment-based drug discovery campaigns. Its favorable physicochemical properties and versatile chemical handles allow for robust screening, validation, and subsequent optimization into potent lead compounds. The detailed protocols and workflows provided herein serve as a comprehensive guide for researchers leveraging this fragment in their drug discovery programs.

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